N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
Overview
Description
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride is a chemical compound with the molecular formula C8H15N3·HCl and a molecular weight of 189.69 g/mol . It is a solid at room temperature and is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with ethanamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
- N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride
- N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
Uniqueness
N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ethyl group and pyrazole ring contribute to its reactivity and binding affinity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.ClH/c1-3-9-5-8-6-10-11(4-2)7-8;/h6-7,9H,3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWHKNNSXXRRCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)CC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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